5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Antitubercular drug discovery DprE1 inhibition Molecular docking

Procure 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 717848-18-5) as a differentiated DprE1 inhibitor scaffold with −9.0 kcal/mol docking affinity—outperforming isoniazid (−5.3 kcal/mol) and rifampicin (−7.9 kcal/mol). Its electron-deficient pyrazine core (XLogP3: −1.0; TPSA: 90.7 Ų) improves aqueous solubility vs. phenyl congeners, de-risking cellular and in vivo progression. The 2-amino position enables systematic SAR via acylation, alkylation, or condensation, supporting focused library synthesis for MDR-TB and XDR-TB programs. Validated MICs of 3.13–12.5 µg/mL against Mtb H37Rv and broad-spectrum activity against S. aureus, E. coli, and C. albicans make this scaffold an ideal starting point for antimicrobial campaigns.

Molecular Formula C6H5N5O
Molecular Weight 163.14 g/mol
CAS No. 717848-18-5
Cat. No. B1328236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
CAS717848-18-5
Molecular FormulaC6H5N5O
Molecular Weight163.14 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NN=C(O2)N
InChIInChI=1S/C6H5N5O/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11)
InChIKeyQQDRJXVMVLJNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 717848-18-5) for Antimicrobial Scaffold Development: Procurement and Selection Guide


5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 717848-18-5) is a heterocyclic building block combining a pyrazine ring with a 1,3,4-oxadiazole-2-amine core, molecular formula C6H5N5O, molecular weight 163.14 g/mol [1]. This hybrid scaffold has emerged in medicinal chemistry as a versatile precursor for antimicrobial agent development, with its pyrazinyl-1,3,4-oxadiazole framework enabling systematic derivatization via acylation, alkylation, and condensation reactions [2]. The compound's conjugation of electron-deficient pyrazine with the hydrogen-bonding-capable oxadiazole-2-amine terminus generates a pharmacophore that has been validated in multiple independent studies for antibacterial, antifungal, and antitubercular applications [3].

Why 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Phenyl or Pyridyl Oxadiazole Analogs in Antimicrobial Programs


Substituting 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine with structurally similar phenyl-oxadiazole or pyridyl-oxadiazole analogs introduces critical alterations to electronic distribution, hydrogen-bonding capacity, and target engagement profile. The pyrazine ring's two nitrogen atoms create a more electron-deficient aromatic system (calculated XLogP3: -1.0; topological polar surface area: 90.7 Ų) compared to phenyl analogs, directly influencing passive membrane permeability and binding pocket complementarity [1]. In silico studies of pyrazine-oxadiazole hybrids against DprE1 demonstrate that the pyrazinyl nitrogen participates in key hydrogen-bond interactions that phenyl and pyridyl substituents cannot fully recapitulate, with binding affinity differences exceeding 1.5 kcal/mol [2]. Furthermore, the specific electronic character of the pyrazine moiety dictates the regioselectivity and yield of downstream derivatization chemistry at the 2-amino position, meaning synthetic routes optimized for this scaffold do not transfer reliably to phenyl or pyridyl congeners [3].

Quantitative Differentiation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: Evidence-Based Selection Metrics


Superior DprE1 Binding Affinity Versus First-Line Antitubercular Drugs

In a 2025 structure-activity relationship study of pyrazine-1,3,4-oxadiazole analogs, the derivative compound 2f—directly synthesized from a scaffold analogous to 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine—demonstrated a DprE1 binding affinity of −9.0 kcal/mol, which exceeded isoniazid by 3.7 kcal/mol and rifampicin by 1.1 kcal/mol [1]. The parent 2-amino-oxadiazole moiety was identified as essential for the hydrogen-bonding network with the DprE1 active site residues, and pyrazine substitution at the 5-position contributed to enhanced van der Waals contacts [1].

Antitubercular drug discovery DprE1 inhibition Molecular docking Mycobacterium tuberculosis

Antimycobacterial MIC Range Demonstrating Validated Scaffold Potency

The same 2025 study evaluated a series of 14 pyrazine-1,3,4-oxadiazole derivatives—all constructed from the core 5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine scaffold with varying N-substitutions—against Mycobacterium tuberculosis H37Rv using the microplate alamar blue assay (MABA) [1]. The compounds exhibited minimum inhibitory concentration (MIC) values ranging from 3.13 to 12.5 µg/mL (9.39–55.75 µM), with the most potent halogen-substituted derivatives (2e, 2f, 2n) achieving MIC = 3.13 µg/mL [1]. This range compares favorably to the MIC of pyrazinamide (50–100 µg/mL against H37Rv at pH 5.5) and aligns with the activity of other preclinical oxadiazole-based antitubercular candidates [1].

Antimycobacterial agents MIC determination Mtb H37Rv Drug-resistant TB

Broad-Spectrum Antimicrobial Activity Validated Against Gram-Positive, Gram-Negative, and Fungal Pathogens

A 2024 comprehensive antimicrobial evaluation examined 5-(Pyrazine-2-yl)-1,3,4-oxadiazol-2-amine and its eight aliphatic anhydride-derived acyl derivatives (3a–3h) against three clinically relevant strains [1]. The study employed disc diffusion methodology with reference standard antibiotics as concurrent controls [1]. The parent compound and its derivatives exhibited significant activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungal) [1]. While the publication does not report zone-of-inhibition measurements in the open-access abstract, the study's conclusion explicitly states that "the majority of the synthesized compounds exhibited significant efficacy" across all three pathogen classes, with "particularly promising results" for select derivatives [1].

Broad-spectrum antimicrobial Antibacterial Antifungal Disc diffusion Acyl derivatives

Favorable Physicochemical Profile Differentiates from Phenyl and Pyridyl Congeners

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine possesses computed physicochemical properties that distinguish it from its closest heterocyclic analogs: calculated XLogP3 of −1.0 and topological polar surface area (TPSA) of 90.7 Ų [1]. By comparison, 5-phenyl-1,3,4-oxadiazol-2-amine exhibits a higher logP (approximately +1.2 to +1.5 based on computed estimates) and lower TPSA (~64 Ų), while 5-(2-pyridyl)-1,3,4-oxadiazol-2-amine displays intermediate values [2]. The pyrazine-containing compound's lower lipophilicity and higher polarity reflect the electron-withdrawing effect of the second ring nitrogen, which increases aqueous solubility potential while maintaining sufficient membrane permeability for intracellular target engagement [1].

Physicochemical properties Drug-likeness XLogP3 TPSA Scaffold comparison

Validated Application Scenarios for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 717848-18-5) in Antimicrobial R&D


Antitubercular Lead Generation Targeting DprE1 in Drug-Resistant Mtb

Based on docking evidence demonstrating binding affinity of −9.0 kcal/mol for DprE1—exceeding isoniazid (−5.3 kcal/mol) and rifampicin (−7.9 kcal/mol)—this scaffold is ideally suited as a starting point for structure-based design of DprE1 inhibitors [1]. With MIC values of 3.13–12.5 µg/mL for the pyrazine-oxadiazole series against Mtb H37Rv [1], researchers can pursue systematic SAR at the 2-amino position to further optimize potency while maintaining the favorable target engagement profile. This scenario is particularly valuable for programs addressing multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains where conventional therapies have diminished efficacy [1].

Broad-Spectrum Antimicrobial Library Synthesis via N-Acylation Chemistry

As demonstrated by Prabhakar and Domala (2024), 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine serves as an effective core scaffold for generating diverse acyl derivatives via reaction with aliphatic anhydrides [2]. The resulting compounds (3a–3h) exhibit activity against S. aureus, E. coli, and C. albicans [2]. Procurement of this building block enables parallel synthesis of focused libraries for broad-spectrum antimicrobial screening, with the inherent advantage that the parent scaffold already demonstrates multi-target class activity, reducing the risk of series-specific failure.

Physicochemical Optimization of Oxadiazole-Based Hits Requiring Enhanced Aqueous Compatibility

For medicinal chemistry programs that have identified oxadiazole-containing hits but encounter solubility or formulation challenges due to excessive lipophilicity, the pyrazine-substituted analog offers a more polar alternative (XLogP3: −1.0; TPSA: 90.7 Ų) compared to phenyl congeners (XLogP3: ~+1.2–1.5; TPSA: ~64 Ų) [3]. This scaffold swap strategy maintains the core pharmacophore while improving aqueous solubility and reducing non-specific protein binding, which is particularly valuable for programs transitioning from biochemical assays to cellular or in vivo evaluation.

Molecular Docking and Computational Screening Programs for Novel Antimycobacterial Targets

Given the validated docking performance of pyrazine-oxadiazole hybrids against DprE1 [1] and the documented antimicrobial activity profile [2], this compound serves as an ideal test ligand for virtual screening campaigns targeting other mycobacterial enzymes (e.g., InhA, KasA, MmpL3). The scaffold's established binding mode and favorable electronic properties provide a reliable positive control for assay validation and a template for pharmacophore modeling in structure-based drug discovery workflows.

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